molecular formula C18H16BrFN4OS B11676221 N'-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide

Cat. No.: B11676221
M. Wt: 435.3 g/mol
InChI Key: TYPCKRJKXSQTON-UFFVCSGVSA-N
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Description

N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioacetohydrazide Formation: The thioacetohydrazide moiety can be introduced by reacting the benzimidazole derivative with thioacetic acid hydrazide.

    Benzylidene Formation: The final step involves the condensation of the thioacetohydrazide derivative with 5-bromo-2-fluorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives at the bromine or fluorine positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to induce cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-hydroxybenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide
  • N’-(5-Chloro-2-fluorobenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide
  • N’-(5-Methyl-2-fluorobenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide

Uniqueness

N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16BrFN4OS

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16BrFN4OS/c1-2-24-16-6-4-3-5-15(16)22-18(24)26-11-17(25)23-21-10-12-9-13(19)7-8-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+

InChI Key

TYPCKRJKXSQTON-UFFVCSGVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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